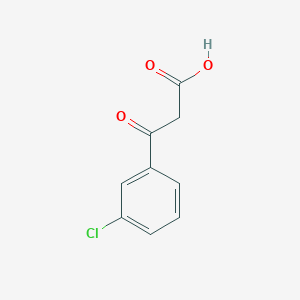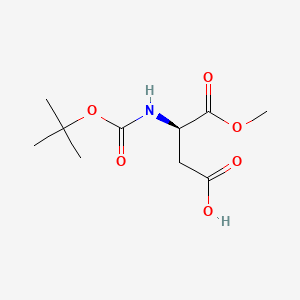
Boc-D-Asp-OMe
Descripción general
Descripción
Boc-D-Asp-OMe (BDAO) is a synthetic amino acid derivative that has been used in a wide variety of research applications in the fields of biochemistry, physiology, and pharmacology. BDAO is a highly versatile compound that can be used to modify proteins, nucleic acids, and other biomolecules in order to study their structure and function. BDAO is also a useful tool in the synthesis of peptides, oligonucleotides, and other biomolecules.
Aplicaciones Científicas De Investigación
1. Caspase-Independent Cell Death in T Lymphocytes
Boc-D-Asp-OMe, as part of BOC-Asp(OMe)-fluoromethyl ketone (BOC-D.fmk), has been studied for its effects on apoptosis in activated human peripheral T lymphocytes. It was found to inhibit biochemical and ultrastructural changes of apoptosis in anti-Fas-treated cells. However, it did not inhibit CD2- or staurosporine-mediated cell death pathways in these cells, suggesting a caspase-independent cell death pathway (Déas et al., 1998).
2. Enzymatic Synthesis of Aspartic Acid Derivatives
The enzyme subtilisin DY has been utilized for the synthesis of N and C-terminal protected derivatives of DL-aspartic acid, including Boc-D,L-Asp-(OMe)2. This enzymatic reaction demonstrated high yields and short reaction times, indicating the enzyme's high affinity for substrates like Boc-D,L-Asp-(OMe)2 (Milev, Vezenkov, & Yotova, 1994).
3. Role in Apoptosis Research
Boc-Aspartyl(OMe)-fluoromethylketone (BAF), including this compound, is highlighted as an important tool in apoptosis research. It represents a novel class of chemicals potentially useful in treating human diseases by inhibiting cysteine protease (Wolozin, 1997).
4. Study of Peptide Structure and Interactions
Studies on terminally protected tetrapeptides, including this compound, have provided insights into the formation and stabilization of the β-turn structure in peptides. These studies have implications for understanding peptide folding and function (Ishii, Fukunishi, Inoue, & Chǔjǒ, 1985).
5. Neuroprotection in Brain Tissue Grafts
The combination of caspase inhibitor Bocaspartyl (OMe)-fluoromethylketone (BOC-ASP-CH2F), which includes this compound, with glial cell line-derived neurotrophic factor (GDNF) has been used to enhance the survival of grafted dopamine neurons. This approach demonstrates a strategy for protecting developing neurons (Helt et al., 2001).
6. Study in Peptide Hydrolysis
The hydrolysis of peptides containing Asn/Gln and their conversion to Asp/Glu-containing peptides, including the use of Boc-Asp(OMe), has been researched to understand the saponification and transformation processes in peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).
7. Bioimaging Applications
This compound, as part of SCP-Boc, has been used in the synthesis of dual-emissive photoconvertible fluorophores, which are crucial in bioimaging for tracking labeled cells. This highlights its application in developing advanced imaging tools (Saladin et al., 2023).
8. Neuroprotection in Hypoxic-Ischemic Brain Injury
In a study on neonatal hypoxic-ischemic brain injury, Boc-aspartyl(OMe)-fluoromethylketone, which includes this compound, demonstrated neuroprotective effects. This suggests its potential in therapies for brain injuries in developing brains (Cheng et al., 1998).
Mecanismo De Acción
Target of Action
Boc-D-Asp-OMe, also known as N-Boc-D-aspartic acid 1-methyl ester, is an aspartic acid derivative . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins.
Mode of Action
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Amino acids and their derivatives, including Boc-D-Asp-OMe, are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an aspartic acid derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137130-65-5 | |
| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
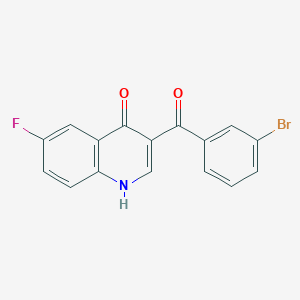

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B3034018.png)
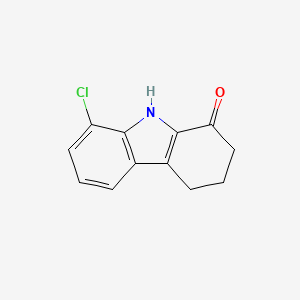
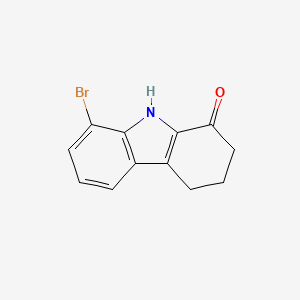
![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)
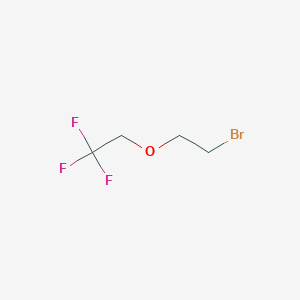
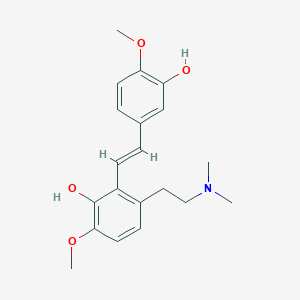
![[4-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B3034026.png)




